molecular formula C7H7N5O3 B11892280 Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester CAS No. 72553-23-2

Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester

Cat. No.: B11892280
CAS No.: 72553-23-2
M. Wt: 209.16 g/mol
InChI Key: NLHBBFAETXJASX-UHFFFAOYSA-N
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Description

2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate typically involves the reaction of a purine derivative with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are often implemented to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleotide synthesis or by incorporating into DNA/RNA, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate is unique due to its specific acetate ester functional group, which can influence its reactivity and biological activity. This distinguishes it from other purine derivatives and can provide unique advantages in certain applications .

Properties

CAS No.

72553-23-2

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

(2-amino-6-oxo-7H-purin-3-yl) acetate

InChI

InChI=1S/C7H7N5O3/c1-3(13)15-12-5-4(9-2-10-5)6(14)11-7(12)8/h2H,1H3,(H,9,10)(H2,8,11,14)

InChI Key

NLHBBFAETXJASX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C2=C(C(=O)N=C1N)NC=N2

Origin of Product

United States

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